molecular formula C10H10O2 B11922086 4-Oxo-4-phenylbutanal

4-Oxo-4-phenylbutanal

Cat. No.: B11922086
M. Wt: 162.18 g/mol
InChI Key: HZEAOWBQGRPLJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Oxo-4-phenylbutanal can be synthesized through several methods. One common approach involves the oxidation of 4-phenylbutanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction typically occurs under mild conditions and yields the desired aldehyde .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic oxidation of 4-phenylbutanol using metal catalysts such as palladium or platinum. This method allows for efficient and scalable production of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-phenylbutanal undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, alcohols, and thiols

Major Products Formed

    Oxidation: 4-oxo-4-phenylbutanoic acid

    Reduction: 4-phenylbutanol

    Substitution: Various derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of 4-oxo-4-phenylbutanal involves its interaction with various molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function . This reactivity underlies its potential biological activity and therapeutic applications.

Comparison with Similar Compounds

Properties

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

4-oxo-4-phenylbutanal

InChI

InChI=1S/C10H10O2/c11-8-4-7-10(12)9-5-2-1-3-6-9/h1-3,5-6,8H,4,7H2

InChI Key

HZEAOWBQGRPLJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.